molecular formula C24H36N4O2 B12153089 N-{4-[(6-methylheptan-2-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-{4-[(6-methylheptan-2-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B12153089
M. Wt: 412.6 g/mol
InChI Key: MJXALZHWXJILSQ-UHFFFAOYSA-N
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Description

N-{4-[(6-methylheptan-2-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a beta-carboline core and a substituted butyl chain. The presence of the 6-methylheptan-2-yl group adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(6-methylheptan-2-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps. One common method includes the reaction of a beta-carboline derivative with a substituted butylamine. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and minimize impurities. Advanced purification techniques like chromatography and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(6-methylheptan-2-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-{4-[(6-methylheptan-2-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-{4-[(6-methylheptan-2-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can lead to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(6-methylheptan-2-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide stands out due to its beta-carboline core, which is not commonly found in similar compounds

Properties

Molecular Formula

C24H36N4O2

Molecular Weight

412.6 g/mol

IUPAC Name

N-[4-(6-methylheptan-2-ylamino)-4-oxobutyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C24H36N4O2/c1-17(2)8-6-9-18(3)26-23(29)12-7-14-25-24(30)28-15-13-20-19-10-4-5-11-21(19)27-22(20)16-28/h4-5,10-11,17-18,27H,6-9,12-16H2,1-3H3,(H,25,30)(H,26,29)

InChI Key

MJXALZHWXJILSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)NC(=O)CCCNC(=O)N1CCC2=C(C1)NC3=CC=CC=C23

Origin of Product

United States

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